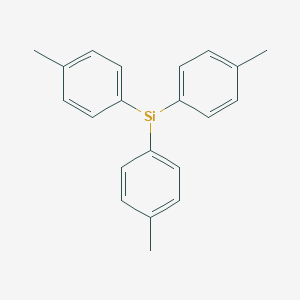

Tris(4-methylphenyl)silicon

Description

Tris(4-methylphenyl)silicon is an organosilicon compound characterized by a central silicon atom bonded to three 4-methylphenyl groups. Its synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Heck coupling method, which enables the introduction of aromatic substituents onto the silicon center . For instance, tris(4-bromophenyl)methylsilane (a precursor) is synthesized via lithiation followed by reaction with trichloro(methyl)silane, yielding 90% of the product . Structural characterization using $^{1}\text{H}$ NMR reveals distinct aromatic proton resonances at δ 7.30–7.50 ppm and a methyl proton signal at δ 0.79 ppm, highlighting its electronic environment .

Properties

CAS No. |

4620-79-5 |

|---|---|

Molecular Formula |

C21H21Si |

Molecular Weight |

301.5 g/mol |

InChI |

InChI=1S/C21H21Si/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |

InChI Key |

KGLQEIPZGCUAMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)silicon can be synthesized through the reaction of silicon tetrachloride (SiCl4) with 4-methylphenylmagnesium bromide (C7H7MgBr) in an anhydrous ether solution. The reaction typically proceeds as follows:

SiCl4+3C7H7MgBr→Si(C7H7)3+3MgBrCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form silicon dioxide (SiO2) and other silicon-oxygen compounds.

Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivatives.

Substitution: The compound can participate in substitution reactions where the 4-methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

Oxidation: Silicon dioxide (SiO2) and other silicon-oxygen compounds.

Reduction: Hydrosilane derivatives.

Substitution: Various substituted silicon compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Tris(4-methylphenyl)silicon is used as a precursor in the synthesis of organosilicon compounds. It serves as a building block for the preparation of more complex silicon-based materials.

Biology and Medicine: In biological research, this compound derivatives are explored for their potential use in drug delivery systems and as bioactive agents.

Industry: The compound is utilized in the production of silicone resins and adhesives. It enhances the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tris(4-methylphenyl)silicon involves its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability is attributed to the silicon atom’s ability to accommodate multiple bonds and its relatively low electronegativity. The compound’s molecular targets and pathways are primarily related to its interactions with organic and inorganic substrates, leading to the formation of stable silicon-based compounds .

Comparison with Similar Compounds

Tris(4-methoxyphenyl)phenylsilane

Substituent Effects : Replacing methyl groups with methoxy (-OCH$_3$) substituents significantly alters electronic properties. The methoxy group is electron-donating, enhancing the electron density on the aromatic ring compared to methyl groups. This difference impacts reactivity in catalytic applications and photophysical behavior .

Synthesis : Synthesized at room temperature using palladium tertiary tributylphosphine and potassium phosphate as a base, contrasting with the reflux conditions (100°C) required for tris(4-methylphenyl)silicon derivatives .

Phosphine Analogues: Tris(4-methylphenyl)phosphine Selenide

Steric and Electronic Differences :

- Cone Angle : The phosphine analogue exhibits a cone angle of 161.1°, indicative of steric bulk around the phosphorus center. Silicon compounds, with longer Si–C bonds (1.87–1.89 Å vs. P–C ~1.81 Å), may exhibit reduced steric crowding .

- Bonding : The Se–P bond length (2.28 Å) in tris(4-methylphenyl)phosphine selenide contrasts with Si–C bonds (~1.88 Å), influencing coordination chemistry and catalytic activity .

Brominated Derivatives: Tris(4-bromophenyl)methylsilane

Reactivity : Bromine substituents enable further functionalization via cross-coupling reactions (e.g., Heck coupling with 4-vinylpyridine), making brominated derivatives versatile intermediates. Methyl groups, in contrast, limit such reactivity but enhance stability .

Synthetic Yield : The brominated precursor achieves a 90% yield under optimized conditions, outperforming some phosphine-based syntheses (e.g., 82–83.5% for similar intermediates) .

Symmetry and Crystal Packing

Tris(4-methylphenyl)(oxo)-phosphine hydrogen peroxide forms dimeric units with O⋯O distances of 2.765–2.774 Å due to hydrogen bonding . Silicon analogues, however, lack such strong intermolecular interactions, resulting in distinct crystal packing dominated by van der Waals forces .

Comparative Data Tables

Table 2: Structural and Steric Parameters

Key Research Findings

- Steric Effects : Silicon’s larger atomic radius reduces steric hindrance compared to phosphorus, enabling broader substrate accessibility in catalysis .

- Electronic Tuning : Methoxy and bromine substituents offer pathways to modulate electronic properties for targeted applications (e.g., OLEDs, catalysis) .

- Synthetic Efficiency : Palladium-based methods for silicon compounds achieve higher yields than traditional phosphine syntheses, emphasizing their industrial viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.